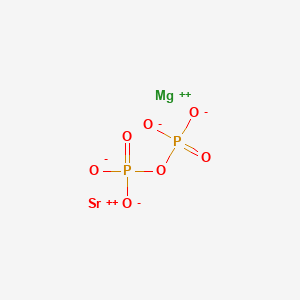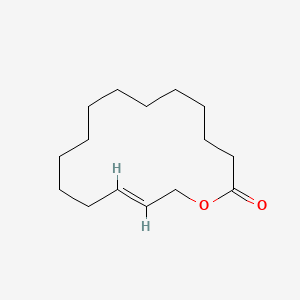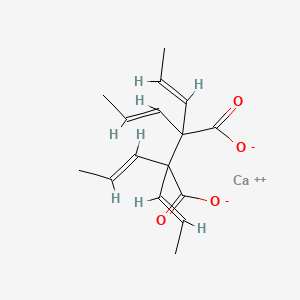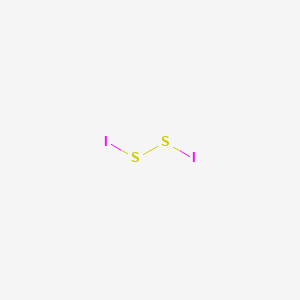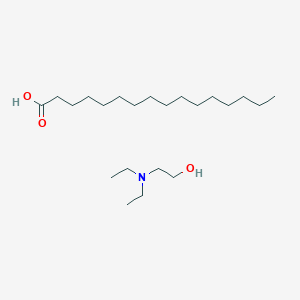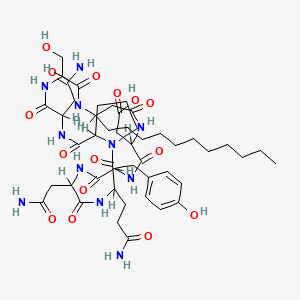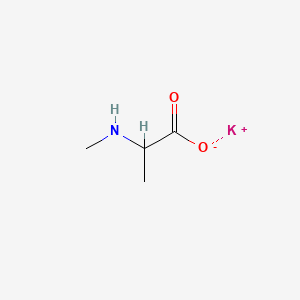
Potassium n-methylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium n-methylalaninate is a chemical compound with the molecular formula C4H8KNO2 It is a potassium salt of n-methylalanine, an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium n-methylalaninate typically involves the reaction of n-methylalanine with potassium hydroxide. The reaction is carried out in an aqueous medium, where n-methylalanine is dissolved in water, and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium n-methylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts, such as sodium chloride or calcium chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-methylalanine oxides, while reduction can produce n-methylalanine derivatives.
Scientific Research Applications
Potassium n-methylalaninate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium n-methylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Potassium n-methylglycinate: Another potassium salt of an amino acid derivative.
Potassium n-methylvalinate: A similar compound with a different amino acid backbone.
Potassium n-methylserinate: A compound with a hydroxyl group in the amino acid structure.
Comparison: Potassium n-methylalaninate is unique due to its specific amino acid derivative, n-methylalanine. This gives it distinct properties and reactivity compared to other similar compounds. For example, the presence of the methyl group in n-methylalanine can influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
29782-73-8 |
|---|---|
Molecular Formula |
C4H8KNO2 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
potassium;2-(methylamino)propanoate |
InChI |
InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
KMHJVMTZJOJIHA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])NC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)

